molecular formula C12H20O2 B8196766 (E)-(E)-Hex-3-en-1-yl hex-3-enoate

(E)-(E)-Hex-3-en-1-yl hex-3-enoate

Cat. No.: B8196766
M. Wt: 196.29 g/mol
InChI Key: UZJQQWFHPLYECS-KQQUZDAGSA-N
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Description

(E)-(E)-Hex-3-en-1-yl hex-3-enoate is an organic compound characterized by its unique structure, which includes two conjugated double bonds. This compound is part of the ester family, known for their pleasant fragrances and significant roles in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(E)-Hex-3-en-1-yl hex-3-enoate typically involves the esterification reaction between hex-3-enoic acid and hex-3-en-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires a dehydrating agent to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure the reactants are fully converted to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and dehydrating agents is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-(E)-Hex-3-en-1-yl hex-3-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids or aldehydes, depending on the conditions and reagents used.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-(E)-Hex-3-en-1-yl hex-3-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological signaling pathways due to its structural similarity to natural pheromones.

    Medicine: Explored for its potential use in drug delivery systems, where esters are often used as prodrugs.

    Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-(E)-Hex-3-en-1-yl hex-3-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways. The double bonds in the compound also allow for potential interactions with enzymes and receptors involved in oxidative and reductive processes.

Comparison with Similar Compounds

Similar Compounds

    Hex-3-en-1-yl acetate: Similar ester structure but with an acetate group instead of a hex-3-enoate group.

    Hex-3-en-1-yl butyrate: Another ester with a butyrate group, differing in the length of the carbon chain.

    Hex-3-en-1-yl propionate: Similar structure with a propionate group.

Uniqueness

(E)-(E)-Hex-3-en-1-yl hex-3-enoate is unique due to its conjugated double bonds, which impart distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other esters, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[(E)-hex-3-enyl] (E)-hex-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJQQWFHPLYECS-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCOC(=O)C/C=C/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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